

Spectroscopic Profile of 1-Benzylpiperidine-4-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzylpiperidine-4-carbaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Benzylpiperidine-4-carbaldehyde** (CAS No. 22065-85-6), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

1-Benzylpiperidine-4-carbaldehyde, with the molecular formula $C_{13}H_{17}NO$ and a molecular weight of 203.28 g/mol, is a heterocyclic compound featuring a piperidine ring N-substituted with a benzyl group and a formyl group at the 4-position.^{[1][2]} Accurate characterization of this intermediate is crucial for ensuring the purity and quality of final pharmaceutical products. This guide presents its spectroscopic fingerprint for identification and quality control purposes.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-Benzylpiperidine-4-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
9.6	s	1H	-CHO
7.2-7.4	m	5H	Aromatic-H
3.5	s	2H	-CH ₂ -Ph
2.75-2.9	m	2H	Piperidine-H (axial, equatorial at C2, C6)
2.17-2.3	m	1H	Piperidine-H (at C4)
2.05-2.17	m	2H	Piperidine-H (axial, equatorial at C2, C6)
1.6-1.9	m	4H	Piperidine-H (at C3, C5)

Note: The ¹H NMR data was reported in CDCl₃.[\[1\]](#)

¹³C NMR (Carbon-13 NMR):

While a specific public domain ¹³C NMR spectrum with assigned peaks for **1-Benzylpiperidine-4-carbaldehyde** is not readily available in the initial search, data for the structurally similar 1-benzylpiperidine is available and can be used for estimation. For 1-benzylpiperidine in DMSO, characteristic shifts are observed at δ =138.63, 129.35, 128.19, 126.94 (aromatic carbons), 64.02 (-CH₂-Ph), 54.59 (piperidine C2, C6), and 26.08, 24.51 (piperidine C3, C5, C4).[\[3\]](#) For **1-Benzylpiperidine-4-carbaldehyde**, one would expect a downfield shift for the C4 carbon due to the aldehyde group and the appearance of a signal for the carbonyl carbon typically in the range of 190-200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Benzylpiperidine-4-carbaldehyde** would be expected to show the following characteristic absorption bands:

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~2925	Strong	C-H stretch (aliphatic)
~2850, ~2750	Medium-Weak	C-H stretch (aldehyde, Fermi resonance)
~1720	Strong	C=O stretch (aldehyde)
~1600, ~1495, ~1450	Medium-Weak	C=C stretch (aromatic ring)
~1119	Strong	C-N stretch (tertiary amine)
~700	Strong	C-H bend (monosubstituted benzene)

Note: The specific peak list is based on typical values for the functional groups present and data from related compounds.[\[4\]](#)

Mass Spectrometry (MS)

The mass spectrum of **1-Benzylpiperidine-4-carbaldehyde** (C₁₃H₁₇NO, Exact Mass: 203.13) is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Proposed Fragment
203	[M] ⁺ (Molecular ion)
202	[M-H] ⁺
174	[M-CHO] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of N-benzyl compounds.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **1-Benzylpiperidine-4-carbaldehyde**.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the purified **1-Benzylpiperidine-4-carbaldehyde** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

^1H and ^{13}C NMR Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 220 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Procedure:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of the neat **1-Benzylpiperidine-4-carbaldehyde** liquid sample directly onto the center of the ATR crystal.
- Acquire the sample spectrum over the range of 4000-650 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Clean the ATR crystal thoroughly with isopropanol after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **1-Benzylpiperidine-4-carbaldehyde** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

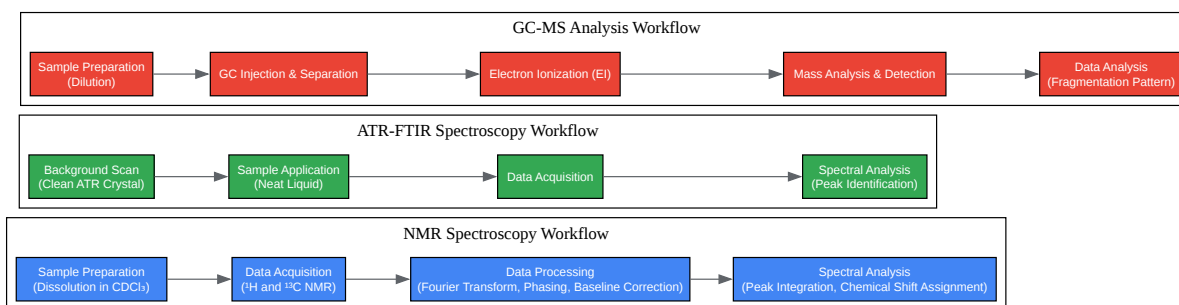
GC-MS Parameters:

- Gas Chromatograph:
 - Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Inlet Temperature: 250 $^{\circ}\text{C}$.
 - Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.

- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: 40-450 amu.

Workflow Diagrams

The following diagrams illustrate the general workflows for the spectroscopic analyses described.



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Figure 1. General workflows for NMR, IR, and MS spectroscopic analysis.

This guide provides foundational spectroscopic data and methodologies for the characterization of **1-Benzylpiperidine-4-carbaldehyde**. For rigorous quantitative analysis and structural confirmation, comparison with a certified reference standard is recommended.

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